4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride
Description
4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is a nitroaromatic sulfonyl chloride derivative characterized by a sulfonyl chloride (–SO₂Cl) group at position 1, a nitro (–NO₂) group at position 2, and a carbamoyl (–CONH₂) substituent at position 4 on the benzene ring. While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, comparisons with structurally related compounds can elucidate its behavior.
Properties
IUPAC Name |
4-carbamoyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5S/c8-16(14,15)6-2-1-4(7(9)11)3-5(6)10(12)13/h1-3H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXHSOAQUDGYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disulfide Synthesis from 4-Chloro-2-Nitrobenzene
Limitations and Modifications
-
The chloro substituent at position 4 must later be replaced with a carbamoyl group, requiring nucleophilic substitution. However, sulfonyl chlorides are poor leaving groups, necessitating protective strategies for the sulfonyl moiety during subsequent steps.
Introduction of the Carbamoyl Group
Cyanide Substitution and Hydrolysis
Direct Amination of Acyl Chloride
An alternative pathway involves synthesizing 4-carboxy-2-nitrobenzenesulfonyl chloride followed by amidation:
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Oxidation of 4-methyl-2-nitrobenzenesulfonyl chloride (analogous to) with KMnO4/H2SO4 yields the carboxylic acid derivative.
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Conversion to acyl chloride using SOCl2 or PCl5.
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Reaction with NH3 in tetrahydrofuran (THF) forms the carbamoyl group.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Mechanistic Insights and Reaction Optimization
Solvolysis and Stability Considerations
Carbamoyl chlorides are prone to hydrolysis, necessitating anhydrous conditions during synthesis. For example, the half-life of N,N-dimethylcarbamoyl chloride in water at 25°C is ~4 hours, highlighting the need for rapid processing after acyl chloride formation.
Chlorination Efficiency
Chlorine gas flow rate and temperature critically impact disulfide conversion. Excessive Cl2 leads to over-chlorination, while insufficient flow reduces sulfonyl chloride yield. Optimal parameters include:
Industrial Scalability and Cost Analysis
The disulfide route is most scalable due to:
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Low-cost reagents (Na2S, sulfur, Cl2).
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High yields (~97% for disulfide formation).
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Compatibility with continuous-flow reactors for chlorination.
In contrast, cyanide substitution requires expensive catalysts (CuCN) and generates toxic waste, limiting its industrial appeal .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of 4-carbamoyl-2-aminobenzene-1-sulfonyl chloride.
Hydrolysis: Formation of 4-carbamoyl-2-nitrobenzene-1-sulfonic acid.
Scientific Research Applications
4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is a compound of considerable interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by relevant studies and data.
Antiviral Agents
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of antiviral compounds. For instance, derivatives of this compound have shown promising activity against HIV, with certain analogs exhibiting sub-nanomolar effective concentrations (EC50) . The incorporation of this sulfonamide moiety has been linked to enhanced biological activity, suggesting that modifications to the core structure can yield potent antiviral agents.
Synthesis of Sulfonamides
This compound serves as an important intermediate in the synthesis of sulfonamides. The sulfonyl chloride group can react with amines to form sulfonamides, which are crucial in drug development due to their antibacterial properties. Mechanistic studies indicate that the reaction proceeds via nucleophilic attack on the sulfur atom, leading to the formation of stable sulfonamide products .
Nucleophilic Substitution Reactions
The reactivity of this compound allows it to participate in nucleophilic substitution reactions effectively. It can be used to introduce various functional groups into organic molecules through reactions with nucleophiles such as amines and alcohols. This versatility is particularly valuable in the synthesis of complex organic molecules .
Coupling Reactions
This compound has been utilized in coupling reactions, particularly in the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The sulfonyl chloride can facilitate cross-coupling reactions under mild conditions, enhancing the efficiency and selectivity of the process .
Case Study 1: Antiviral Compound Synthesis
In a study focused on developing novel antiviral agents, researchers synthesized several derivatives of this compound. These derivatives were evaluated for their anti-HIV activity, revealing that modifications at specific positions significantly influenced their potency. The findings suggest that this compound can serve as a scaffold for designing new antiviral drugs .
Case Study 2: Mechanistic Investigations
Mechanistic investigations into the solvolysis of carbamoyl chlorides, including this compound, have provided insights into its reactivity patterns. Studies indicated that these reactions could proceed via both unimolecular and bimolecular pathways depending on the solvent and nucleophile used, highlighting the compound's versatility in synthetic applications .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Agents | Synthesis of HIV inhibitors using derivatives | Sub-nanomolar EC50 values observed |
| Synthesis of Sulfonamides | Formation through reaction with amines | Effective nucleophilic substitution |
| Nucleophilic Substitution | Reactivity with various nucleophiles | Versatile functional group introduction |
| Coupling Reactions | Formation of biaryl compounds | Enhanced efficiency under mild conditions |
Mechanism of Action
The mechanism of action of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro group can also participate in redox reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride and its analogs:
Key Observations :
- Electron-Withdrawing Effects : The nitro group at position 2 in the target compound may enhance electrophilicity at the sulfonyl chloride group compared to 4-nitro derivatives (e.g., 4-nitrobenzenesulfonamide), where the nitro group is para to the sulfonyl moiety. This positional difference impacts reactivity in nucleophilic substitutions .
- Carbamoyl vs.
- Sulfonyl Chloride vs. Sulfonamide/Sulfonic Acid : The target compound’s –SO₂Cl group is more reactive than –SO₂NH₂ (sulfonamide) or –SO₃H (sulfonic acid), making it a superior electrophile for forming sulfonamides or sulfonate esters .
Reactivity and Stability
- Moisture Sensitivity : Sulfonyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride) are typically hygroscopic and require cold storage (0–6°C) . The target compound likely shares this sensitivity, necessitating similar handling.
- Thermal Stability : Sulfonamides (e.g., 4-nitrobenzenesulfonamide) exhibit higher melting points (178–183°C) due to intermolecular hydrogen bonding, whereas sulfonic acids (105–112°C) and sulfonyl chlorides decompose at lower temperatures .
Commercial Availability and Challenges
- This contrasts with commercially available reagents like 4-nitrobenzenesulfonamide, which remains in production .
Biological Activity
4-Carbamoyl-2-nitrobenzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound features a nitro group, a sulfonyl chloride moiety, and a carbamoyl group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A sulfonyl chloride group, which is known for its reactivity towards nucleophiles.
- A nitro group , which can influence the compound's electronic properties and biological interactions.
- A carbamoyl group , which may enhance solubility and biological activity.
Antibacterial Activity
Sulfonamide derivatives, including this compound, have been extensively studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various gram-positive and gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 ± 0.12 | 7.81 |
| Escherichia coli | 31 ± 0.12 | 7.81 |
| Klebsiella pneumoniae | 28 ± 0.10 | 10.00 |
In vitro studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. It has been reported to inhibit carbonic anhydrases and lactoperoxidase, both of which play roles in various physiological processes.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Carbonic Anhydrase II | Non-competitive | 20.0 |
| Lactoperoxidase | Competitive | 25.0 |
These interactions suggest that the compound could be useful in treating conditions related to enzyme dysregulation .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of sulfonamide derivatives:
- Synthesis of Novel Sulfonamides : A study synthesized several new sulfonamide compounds based on the structure of this compound and evaluated their antibacterial activities against common pathogens. The results indicated that modifications to the sulfonamide structure significantly affected antibacterial potency .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds, demonstrating that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-carbamoyl-2-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of benzene derivatives. A common approach involves nitration of benzene sulfonyl chloride derivatives followed by carbamoylation. For example, sulfonyl chlorides react with carbamoylating agents (e.g., urea or isocyanates) under basic conditions (e.g., pyridine or triethylamine) to introduce the carbamoyl group . Temperature control (0–10°C) is critical to minimize hydrolysis of the sulfonyl chloride group . Yields are optimized by adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to carbamoylating agent) and reaction time (2–4 hours) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of nitro (δ ~8.5 ppm for aromatic protons adjacent to NO₂) and carbamoyl (δ ~6.5–7.0 ppm for NH₂) groups .
- FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric SO₂ stretch) and ~1540 cm⁻¹ (NO₂ stretch) validate functional groups .
- Melting Point : Reported mp 75.5–78.5°C (literature value) serves as a purity indicator .
Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?
- Methodological Answer : Store the compound under anhydrous conditions (e.g., desiccator with P₂O₅) at 0–6°C . During reactions, use aprotic solvents (e.g., dichloromethane or THF) and avoid prolonged exposure to moisture. Pre-drying solvents over molecular sieves and conducting reactions under inert gas (N₂/Ar) further stabilize the sulfonyl chloride group .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the 2-position activates the sulfonyl chloride for nucleophilic attack by increasing the electrophilicity of the sulfur atom. Comparative studies with non-nitrated analogs show a 30–50% increase in reaction rates with amines or alcohols . Kinetic analysis (e.g., via HPLC monitoring) reveals second-order dependence on nucleophile concentration under mild conditions (20–25°C, 1–2 hours) .
Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?
- Methodological Answer : Discrepancies often arise from side reactions (e.g., hydrolysis or over-substitution). Systematic optimization includes:
- pH Control : Maintain pH 8–9 using weak bases (e.g., NaHCO₃) to suppress hydrolysis while enabling amine nucleophilicity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate sulfonamides from byproducts like sulfonic acids .
- Yield Validation : Cross-validate yields via gravimetric analysis and LC-MS to account for volatile impurities .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the sulfonyl chloride as the primary reactive site. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack at the sulfur atom due to its low LUMO energy (-1.5 eV) . Experimental validation via X-ray crystallography of intermediates confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
